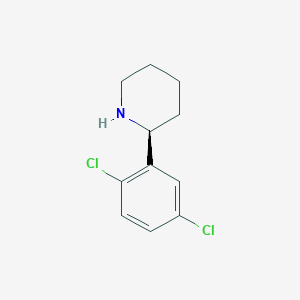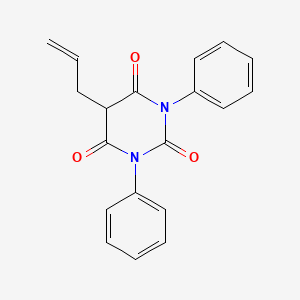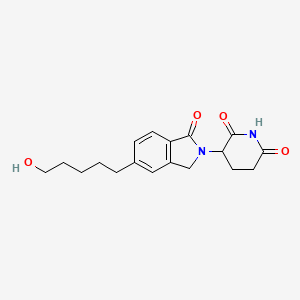
Phthalimidinoglutarimide-5'-C5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-C5-OH is a compound that belongs to the class of phthalimides, which are known for their structural motif frequently found in natural products, pharmaceuticals, and organic materials . This compound is used as a building block in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phthalimides typically involves the condensation of phthalic acids or anhydrides with primary amines . For Phthalimidinoglutarimide-5’-C5-OH, the synthetic route may involve the carbonylative cyclization of aromatic amides or the cyclization of isocyanates with arenes . These reactions often use readily available starting materials and cheap catalysts, making them environmentally benign and operationally simple .
Industrial Production Methods
Industrial production methods for phthalimides, including Phthalimidinoglutarimide-5’-C5-OH, often involve large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-C5-OH can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and potassium hydroxide . The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of phthalimide with bromine and sodium hydroxide can produce N-bromophthalimide .
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-C5-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Studied for its potential to target and degrade specific proteins.
Industry: Used in the production of various organic materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-C5-OH involves its role as a ligand for the E3 ligase cereblon, which is part of the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation, thereby modulating various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-5’-C5-OH can be compared with other phthalimide derivatives, such as:
Phthalimidinoglutarimide-5’-C7-OH: Similar in structure but with a different alkyl chain length.
Phthalimidinoglutarimide-C5-Br: Contains a bromine atom instead of a hydroxyl group.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of Phthalimidinoglutarimide-5’-C5-OH .
Eigenschaften
Molekularformel |
C18H22N2O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-[6-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O4/c21-9-3-1-2-4-12-5-6-14-13(10-12)11-20(18(14)24)15-7-8-16(22)19-17(15)23/h5-6,10,15,21H,1-4,7-9,11H2,(H,19,22,23) |
InChI-Schlüssel |
GHMZRDHZPPUWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


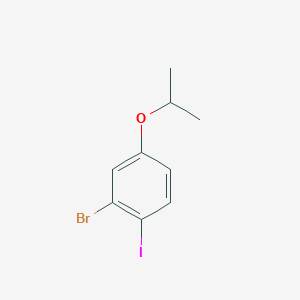
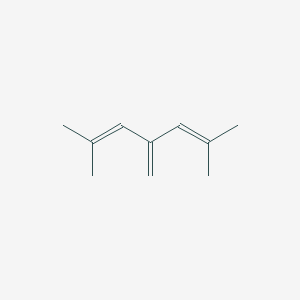
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
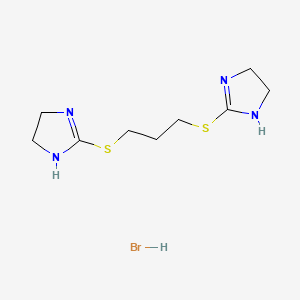
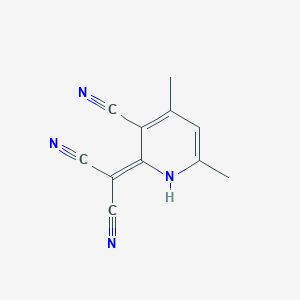
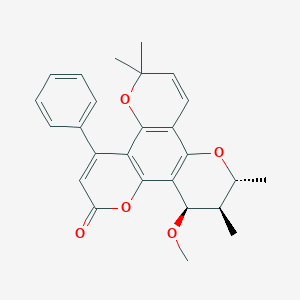
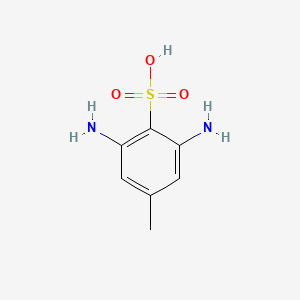
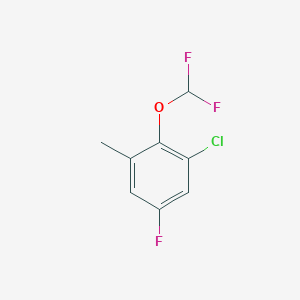
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
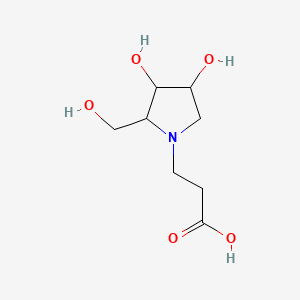
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
